molecular formula C13H11NO B15069696 2-(4-(Hydroxymethyl)naphthalen-1-yl)acetonitrile

2-(4-(Hydroxymethyl)naphthalen-1-yl)acetonitrile

Cat. No.: B15069696
M. Wt: 197.23 g/mol
InChI Key: DIMVEEUSBTYBIB-UHFFFAOYSA-N
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Description

2-(4-(Hydroxymethyl)naphthalen-1-yl)acetonitrile is an organic compound with the molecular formula C13H11NO. It is a derivative of naphthalene, characterized by the presence of a hydroxymethyl group and an acetonitrile group attached to the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Hydroxymethyl)naphthalen-1-yl)acetonitrile typically involves the reaction of naphthalene derivatives with appropriate reagents. One common method includes the reaction of 4-(hydroxymethyl)naphthalene with acetonitrile under specific conditions to yield the desired product . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Hydroxymethyl)naphthalen-1-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, primary amines, and substituted naphthalene derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

2-(4-(Hydroxymethyl)naphthalen-1-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Hydroxymethyl)naphthalen-1-yl)acetonitrile involves its interaction with molecular targets and pathways within biological systems. The hydroxymethyl and nitrile groups play crucial roles in its reactivity and interactions. The compound may act as a precursor to active metabolites or intermediates that exert specific effects on biological pathways .

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

2-[4-(hydroxymethyl)naphthalen-1-yl]acetonitrile

InChI

InChI=1S/C13H11NO/c14-8-7-10-5-6-11(9-15)13-4-2-1-3-12(10)13/h1-6,15H,7,9H2

InChI Key

DIMVEEUSBTYBIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=CC=C(C2=C1)CC#N)CO

Origin of Product

United States

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